molecular formula C18H19NO4 B5667622 (3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

Cat. No. B5667622
M. Wt: 313.3 g/mol
InChI Key: QJDHCFSDEIYFKJ-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including cycloaddition, phase-transfer catalysis, and reactions with various reagents to introduce specific functional groups. For example, Rubtsova et al. (2020) synthesized pyrrolidin-2-ones derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, indicating a method that could potentially be adapted for the synthesis of the subject compound (Rubtsova et al., 2020).

Molecular Structure Analysis

Structural analysis often employs techniques such as NMR spectroscopy and IR spectrometry. For instance, the research by Rubtsova et al. revealed structural details through 1H NMR and IR spectra, showing the presence of specific functional groups characteristic of the pyrrolidin-2-ones derivatives (Rubtsova et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving furan and pyrrole derivatives have been explored, such as the work by Kelly et al. (2008) on the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, which outlines new approaches to synthesize substituted furans and pyrroles (Kelly et al., 2008). This could be relevant for understanding the chemical behavior of the subject compound.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under different conditions. Gein et al. (2012) described the thermolysis of pyrrole2,3-dione fused to a dihydropyrrole ring, leading to the formation of specific carboxylates, providing insights into the thermal stability and potential physical properties of similar compounds (Gein et al., 2012).

Chemical Properties Analysis

The reactivity, including the ability to undergo specific chemical reactions, is defined by the chemical properties of a compound. The study by Quiroga et al. (2013) on the hydrogen-bonded sheets formed by methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates highlights the importance of intermolecular interactions in defining the chemical properties of similar molecules (Quiroga et al., 2013).

properties

IUPAC Name

(3aR,9bR)-2-[(5-methylfuran-2-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-6-7-13(23-12)8-19-9-15-14-4-2-3-5-16(14)22-11-18(15,10-19)17(20)21/h2-7,15H,8-11H2,1H3,(H,20,21)/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDHCFSDEIYFKJ-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CC3C4=CC=CC=C4OCC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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